(2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(8-7-16-4-3-9-26-16)21-14-10-20-22(11-14)12-15-13-24-17-5-1-2-6-18(17)25-15/h1-11,15H,12-13H2,(H,21,23)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZXDQEIOWHTP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Coupling of Benzodioxin and Pyrazole: The benzodioxin and pyrazole moieties can be coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.
Final Coupling and Amide Formation: The final step involves the coupling of the thiophene ring with the benzodioxin-pyrazole intermediate, followed by the formation of the amide bond under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The benzodioxin and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, the pyrazole ring could form hydrogen bonds, and the thiophene ring might participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with analogs sharing key structural motifs: 1,4-benzodioxane derivatives , pyrazole/thiophene-containing acrylamides , and enamide-based bioactive molecules .
Key Observations :
- The target compound’s lower logP suggests better aqueous solubility than bulkier analogs, advantageous for pharmacokinetics.
- Quinazolinone derivatives exhibit superior anti-tubercular activity, likely due to enhanced membrane permeability from the fused ring system .
Cross-Reactivity and Selectivity
Immunoassay studies () highlight that structurally similar compounds (e.g., those with 1,4-benzodioxin or thiophene groups) may exhibit cross-reactivity due to shared epitopes. However, the pyrazole ring in the target compound could reduce off-target interactions compared to triazole-containing analogs .
Research Findings and Implications
- Structural Similarity Principles: The "similar property principle" () supports the hypothesis that the target compound may mimic the biological activity of 1,4-benzodioxane-based kinase inhibitors (e.g., PARP or EGFR inhibitors). However, activity cliffs—minor structural changes causing drastic activity shifts—are possible, necessitating empirical validation .
Crystallographic Insights : While SHELX-refined structures () of analogs indicate planar enamide conformations critical for target binding, the target compound’s 1,4-benzodioxin-methylpyrazole linkage may introduce torsional strain, affecting binding kinetics .
Biological Activity
The compound (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that combines a pyrazole moiety with a thiophene ring and a benzodioxin derivative, which may contribute to its diverse pharmacological properties.
Biological Activities
Research into the biological activity of this compound has revealed several promising avenues:
1. Anticancer Activity
Studies indicate that compounds with similar structures exhibit significant anticancer effects. The pyrazole and thiophene components are known to interact with various cellular pathways, potentially inhibiting tumor growth and promoting apoptosis in cancer cells .
2. Antioxidant Properties
The presence of the thiophene ring suggests that this compound may possess antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
3. Enzyme Inhibition
Preliminary studies have shown that derivatives of this compound can inhibit key enzymes involved in metabolic processes. For instance, enzyme assays indicated that similar compounds effectively inhibited acetylcholinesterase and alpha-glucosidase, suggesting potential applications in treating Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .
Case Studies
-
Enzyme Inhibition Assays
- A study evaluated the inhibitory effects of related compounds on acetylcholinesterase activity, revealing IC50 values in the micromolar range, indicating moderate to strong inhibition .
- Another study focused on the inhibition of alpha-glucosidase by similar benzodioxin derivatives, with promising results suggesting potential for managing postprandial hyperglycemia in diabetic patients.
- Cell Viability Tests
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide | Pyrazole + Thiophene + Benzodioxin | Anticancer, Antioxidant |
| 4-thiophenylbenzothiazole | Thiophene + Benzothiazole | Anticancer |
| 5-methylbenzothiazole | Methyl substitution on Benzothiazole | Antioxidant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
